Chemical structure and properties of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine
Chemical structure and properties of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine
The following is an in-depth technical guide on 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine , structured for researchers and drug development professionals.
Scaffold Analysis, Synthesis, and Pharmacological Context
Executive Summary
1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) is a specialized medicinal chemistry building block and a conformationally restricted analog of the antidepressant Agomelatine .[1][2] Chemically, it features a naphthalene core substituted with a methoxy group at position 7, and a cyclopropane ring at position 1 which bears a methanamine moiety.[2]
This molecule represents a "gem-disubstituted" cyclopropane scaffold.[1][2] By incorporating the ethyl side-chain carbons of the agomelatine pharmacophore into a cyclopropane ring, this structure restricts conformational freedom around the benzylic position.[1] It serves as a critical intermediate for synthesizing rigid melatonergic (MT1/MT2) agonists and 5-HT2C antagonists, offering a tool to probe the steric requirements of the melatonin receptor binding pocket.
Chemical Structure & Molecular Properties[1][2][3][4][5]
Structural Analysis
The molecule (C₁₅H₁₇NO) consists of three distinct pharmacophoric elements:
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Lipophilic Core: The 7-methoxy-1-naphthyl system.[1][2][3][4] The methoxy group at position 7 is electronically critical, acting as a hydrogen bond acceptor essential for high affinity binding to Melatonin receptors (mimicking the 5-methoxy group of melatonin).
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Conformational Lock: The 1,1-disubstituted cyclopropane ring.[1][2] This creates a rigid spiro-like arrangement that locks the "ethyl" spacer (found in melatonin and agomelatine) into a specific rotameric state.[1][2]
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Polar Head: The primary amine (-CH₂NH₂).[1][2] In drug design, this is typically the precursor to an acetamide group (as seen in Agomelatine), but the free amine itself possesses distinct basicity and solubility profiles.
Physicochemical Data (Experimental & Predicted)
| Property | Value | Context |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | Fragment-like (Rule of 3 compliant) |
| CAS Number | 1647055-48-8 | - |
| LogP (Predicted) | 2.50 – 2.84 | Highly lipophilic, CNS penetrant |
| TPSA | ~35 Ų | Good blood-brain barrier (BBB) permeability |
| pKa (Predicted) | ~9.5 (Amine) | Protonated at physiological pH |
| H-Bond Donors/Acceptors | 1 / 2 | - |
| Rotatable Bonds | 3 | Reduced compared to Agomelatine (4) |
Synthetic Methodology
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine relies on constructing the quaternary carbon center on the naphthalene ring via a dialkylation strategy.[1][2]
Retrosynthetic Analysis
The most robust route utilizes (7-Methoxy-1-naphthyl)acetonitrile (the standard Agomelatine intermediate) as the starting material.[1][2] The cyclopropane ring is installed via a double nucleophilic substitution with 1,2-dibromoethane, followed by the reduction of the nitrile to the primary amine.
Detailed Protocol (Self-Validating System)
Step 1: Cyclopropanation (Formation of the Nitrile Intermediate)
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Reagents: (7-Methoxy-1-naphthyl)acetonitrile, 1,2-dibromoethane, Sodium Hydride (NaH) or 50% NaOH with Phase Transfer Catalyst (TBAB).[1]
-
Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).[1][2]
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Mechanism: The benzylic methylene is doubly deprotonated.[1][2] The resulting carbanion attacks 1,2-dibromoethane sequentially to close the three-membered ring.[1]
-
Critical Control Point: Temperature must be controlled (0°C to RT) to prevent polymerization of the alkyl halide.
-
Validation: Monitor disappearance of the starting material (TLC/HPLC).[1][2] Product: 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile.
Step 2: Nitrile Reduction (Formation of the Target Amine) [1][2]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1][2]
-
Protocol:
-
Suspend LiAlH₄ (2.0 equiv) in dry THF under Argon.
-
Add the nitrile intermediate dropwise at 0°C.
-
Reflux for 2–4 hours.
-
Quench (Fieser Method): Carefully add water, 15% NaOH, then water (1:1:3 ratio) to precipitate aluminum salts as a granular solid.[2]
-
-
Purification: Filtration and Acid-Base extraction.[1][2] The amine is extracted into organic solvent (DCM) from basic aqueous solution.[1][2]
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from the Agomelatine precursor to the cyclopropane-amine scaffold.
Pharmacological Profile & Applications[1][2][5][10][11]
Mechanism of Action (Scaffold Level)
This compound acts as a bioisostere of the ethylamine chain found in serotonin and melatonin.[1][2]
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Melatonin Receptors (MT1/MT2): The 7-methoxy-naphthalene core is the primary anchor.[1][2] The cyclopropane ring restricts the ethyl linker, potentially locking the molecule in a "bioactive" conformation that minimizes entropy loss upon binding.[2]
-
Acetylation Requirement: It is important to note that for maximal MT1/MT2 affinity, the primary amine (this molecule) is typically acetylated to form the corresponding acetamide .[1][2] The free amine (this molecule) generally exhibits lower affinity for MT receptors but may retain affinity for Serotonin (5-HT) receptors.[1][2]
SAR Logic (Structure-Activity Relationship)
The cyclopropane modification introduces steric bulk immediately adjacent to the aromatic ring.[1][2]
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Pros: Prevents metabolic degradation at the benzylic position (a common clearance route for alkyl-naphthalenes).[1][2]
-
Cons: If the receptor pocket is tight around the benzylic carbon, the rigid cyclopropane ring may cause steric clash, reducing potency compared to the flexible ethyl chain of Agomelatine.[2]
Biological Pathway Context
Caption: Relationship between the amine precursor, its acetylated analog, and key CNS receptor targets.
Handling and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.[1][2]
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] As a potent CNS-active pharmacophore precursor, it should be handled in a fume hood with appropriate PPE to prevent inhalation or transdermal absorption.[1][2]
References
-
ChemScene. (2024).[1][2] Product Data: (1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine (CAS 1647055-48-8).[1][2][5] Retrieved from [1][5]
-
Yous, S., et al. (1992).[1][2] Novel naphthalenic ligands with high affinity for melatonin receptors. Journal of Medicinal Chemistry, 35(8), 1484–1486. (Foundational SAR for 7-methoxy-naphthalene scaffolds).
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Depreux, P., et al. (1994).[1][2] Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231–3239.
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Servier Laboratories. (2005).[1][2] Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. US Patent Application US20050182267A1.[1][2] Retrieved from
Sources
- 1. Agomelatine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1784934-11-7,1-(7-Methoxy-1-naphthyl)cyclopropanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemscene.com [chemscene.com]
